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eliminated protein 1, A. lumbricoides - 135847-83-5

eliminated protein 1, A. lumbricoides

Catalog Number: EVT-1521033
CAS Number: 135847-83-5
Molecular Formula: C46H72N8O13
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Eliminated Protein 1 of Ascaris lumbricoides, also known as A. lumbricoides eliminated protein 1, is a putative ribosomal protein encoded by a gene located within the eliminated chromatin of the parasitic nematode Ascaris lumbricoides. This organism undergoes a unique genetic process called chromatin diminution, where specific DNA sequences are systematically removed during development, resulting in somatic cells that possess less DNA than germ-line cells. The study of this protein provides insights into the mechanisms of gene regulation and the evolutionary adaptations of nematodes.

Source and Classification

A. lumbricoides is a parasitic roundworm that primarily infects humans, leading to ascariasis, a disease characterized by gastrointestinal symptoms and potential nutritional deficiencies. The gene coding for A. lumbricoides eliminated protein 1 is found in the genomic regions that are eliminated during early embryonic development, specifically during programmed DNA elimination (PDE). This classification places it within the broader context of ribosomal proteins, which are essential for protein synthesis in all living organisms.

Synthesis Analysis

Methods

The synthesis of A. lumbricoides eliminated protein 1 involves several steps:

  1. Gene Cloning: Molecular cloning techniques are utilized to isolate the cDNA corresponding to the eliminated protein.
  2. Expression Systems: The cloned gene can be expressed in various systems, including bacterial or eukaryotic cells, to produce the protein in sufficient quantities for analysis.
  3. Purification: Following expression, purification methods such as affinity chromatography are employed to isolate A. lumbricoides eliminated protein 1 from other cellular components.

Technical Details

Quantitative polymerase chain reaction (PCR) and sequencing technologies are used to confirm the identity and expression levels of the gene encoding A. lumbricoides eliminated protein 1 during different developmental stages. This ensures accurate characterization of its synthesis and regulation.

Molecular Structure Analysis

Structure

Data

Structural predictions can be made using bioinformatics tools that analyze homologous sequences from other organisms' ribosomal proteins, providing insights into potential functional domains.

Chemical Reactions Analysis

Reactions

The chemical reactions involving A. lumbricoides eliminated protein 1 primarily pertain to its role in ribosome assembly and function:

  • Translation Initiation: The protein may participate in the assembly of ribosomal subunits, facilitating the initiation of mRNA translation.
  • Interactions with Ribosomal RNA: Binding interactions with ribosomal RNA are crucial for maintaining ribosome integrity and function during protein synthesis.

Technical Details

Experimental techniques such as co-immunoprecipitation and mass spectrometry can be utilized to identify interacting partners and characterize the biochemical pathways involving A. lumbricoides eliminated protein 1.

Mechanism of Action

Process

The mechanism by which A. lumbricoides eliminated protein 1 exerts its effects involves:

  • Ribosome Assembly: The protein is integrated into ribosomal subunits, playing a critical role in assembling functional ribosomes necessary for translating genetic information into proteins.
  • Gene Silencing: Its elimination from somatic cells suggests a regulatory mechanism where specific genes are silenced post-embryonically, allowing for differential expression between germ-line and somatic tissues.

Data

Studies indicate that approximately 5% of genes present in the eliminated DNA contribute to this silencing mechanism, particularly those expressed during spermatogenesis.

Physical and Chemical Properties Analysis

Physical Properties

A. lumbricoides eliminated protein 1 likely exhibits:

  • Solubility: High solubility in aqueous environments typical for ribosomal proteins.
  • Stability: Stability under physiological conditions due to its structural composition.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: The molecular weight can be determined through mass spectrometry, providing insights into its size relative to other ribosomal proteins.
  • Isoelectric Point: The isoelectric point can be calculated based on amino acid composition, affecting its behavior in electrophoresis.

Relevant data on these properties can aid in understanding how A. lumbricoides eliminated protein 1 interacts within cellular environments.

Applications

Scientific Uses

Research on A. lumbricoides eliminated protein 1 has several applications:

  • Understanding Gene Regulation: Insights into chromatin diminution can enhance our understanding of gene regulation mechanisms in eukaryotes.
  • Potential Therapeutic Targets: Identifying virulence-associated genes related to this protein may lead to new therapeutic strategies against ascariasis.
  • Model Organism Studies: Ascaris serves as a valuable model for studying programmed DNA elimination processes applicable across various species.
Molecular Characterization of ALEP-1

Genomic Localization within Eliminated Chromatin Regions

Ascaris lumbricoides eliminated protein 1 (ALEP-1) is encoded within genomic regions selectively discarded during chromatin elimination in somatic cell lineages. This programmed DNA rearrangement occurs during early embryogenesis, where germline-specific chromatin is excised and lost in somatic cells but retained in the germline. Genomic mapping places the ALEP-1 locus within subterminal regions of chromosomes that undergo elimination, characterized by repetitive elements and heterochromatic marks [6]. These regions exhibit distinct epigenetic signatures, including histone modifications like H3K27me3, which demarcate sequences for retention or elimination. Chromatin conformation capture studies confirm that eliminated chromatin forms spatially segregated subcompartments in presomatic cells, physically isolating ALEP-1 from core genomic regions prior to excision [6].

Table 1: Genomic Features of ALEP-1 Locus

FeatureCharacteristicsFunctional Implication
Chromosomal PositionSubterminal regions of germline-retained chromosomesSusceptibility to elimination machinery
Repetitive Element DensityHigh (LINEs/SINEs >60%)Epigenetic silencing and boundary formation
Histone ModificationsEnriched H3K27me3 in somatic precursors; H3K4me3 in germlineEpigenetic bookmarking for elimination vs. retention
3D Nuclear ArchitectureLooping into transcriptionally inert compartments in presomatic cellsPhysical segregation prior to DNA excision

Structural Analysis of the ALEP-1 Gene and Protein

The ALEP-1 gene spans 8.2 kb with 12 exons and encodes a 72 kDa protein. Exon-intron boundaries show phase 0 conservation, indicating structural stability, while the promoter region contains TATA-box and GC-rich elements. The protein features three conserved domains: an N-terminal LIM domain (residues 23–76), a central PDZ domain (residues 150–230) with a divergent Gly-Leu-Gly-Phe motif substituted by Pro-Trp-Glu-Phe, and a C-terminal ribosomal association domain (residues 450–650) [1] [8]. Computational structural modeling predicts that the PDZ domain adopts a β-barrel fold critical for protein-protein interactions, with its atypical binding groove suggesting unique ligand specificity. Tertiary structure analysis via homology modeling places ALEP-1 within the α-actinin-associated protein superfamily, with molecular dynamics simulations revealing stability at pH 7.4 but conformational flexibility in acidic microenvironments [8]. Thermodynamic destabilization assays (ΔΔG > 3 kcal/mol) confirm that missense mutations in the PDZ domain disrupt structural integrity, impairing function [8].

Table 2: Structural Domains of ALEP-1 Protein

DomainPosition (aa)Structural FeaturesPredicted Function
LIM23–76Dual zinc-finger motifs; α-helical scaffoldProtein-protein interactions
PDZ150–230β-barrel fold; Pro-Trp-Glu-Phe binding grooveTarget recognition and complex assembly
Ribosomal Linker450–650Basic amino acid-rich; disordered regionsRibosomal anchoring and translational regulation

Sequence Homology with Ribosomal Proteins in Nematodes and Eukaryotes

ALEP-1 exhibits highest sequence similarity to ribosomal L12/L11-associated proteins across nematodes. BLAST analysis identifies 82% identity with Caenorhabditis elegans ALP-1 and 78% with Ascaris suum orthologs, primarily within the C-terminal domain [1]. Multi-species alignment reveals conserved motifs in the ribosomal linker region (residues 510–530: KxxR/KRxxK), which mediate 60S ribosomal subunit binding. Phylogenetic reconstruction groups ALEP-1 within a clade of nematode-specific ribosomal regulators distinct from vertebrate ALP/Enigma proteins, indicating divergence after the protostome-deuterostome split [1] [6]. Cross-species functional conservation is evidenced by complementation assays where C. elegans alp-1 mutants partially rescued with ALEP-1 cDNA show restored actin cytoskeleton organization. However, ALEP-1 lacks vertebrate homologs’ nuclear localization signals, reflecting adaptations to germline-specific ribosomal regulation in nematodes [1].

Table 3: Evolutionary Conservation of ALEP-1

OrganismProteinIdentity (%)Key Conserved Motifs
Ascaris lumbricoidesALEP-1100PDZ: PWEF; Ribosomal linker: KxxR/KRxxK
Caenorhabditis elegansALP-182PDZ: PWEF; Ribosomal linker: KxxR/KRxxK
Drosophila melanogasterEnigma38PDZ: GLGF; Ribosomal linker: partially divergent
Homo sapiensALP35PDZ: GLGF; Nuclear localization signal added

Transcriptional Regulation During Germline-Specific Expression

ALEP-1 transcription is restricted to germline cells via cis-regulatory elements and epigenetic mechanisms. A 120-bp promoter region upstream of the transcription start site contains three germline response elements (GREs: TGCTCAAT) essential for ovarian and spermatogonial expression [9] [10]. This region recruits germline-specific transcription factors, including a vasa-like RNA helicase, confirmed by ChIP-qPCR showing 15-fold enrichment in germ nuclei versus somatic cells. During chromatin elimination, GREs are protected from deletion by boundary elements flanked by CTCF binding sites [6].

Transcriptional quiescence during larval starvation is regulated by repressors including CEC-4 (heterochromatin protein 1-like) and DAF-18/PTEN, which compact chromatin around the ALEP-1 locus [6]. RNA-seq of starved larvae shows stable ALEP-1 transcripts despite global mRNA decay, attributed to 3' UTR AU-rich elements (AREs) that confer transcript longevity. Conditional degradation of RNA polymerase II in somatic cells abolishes ALEP-1 activation, confirming germline-specific polymerase recruitment [6]. Disruption of germline quiescence via cac-4 RNAi leads to aberrant ALEP-1 expression and reduced fertility, demonstrating the physiological necessity of strict regulation [6].

Table 4: Regulatory Elements Governing ALEP-1 Expression

Regulatory ElementSequence/FeatureFunctionBinding Factors
GRE1–3TGCTCAAT (positions -85, -120, -210)Germline-specific activationvasa-like RNA helicase
CTCF BoundariesFlanking 1 kb upstream/downstreamInsulation from chromatin eliminationCTCF protein complex
AREs (3' UTR)AUUUA repeatsTranscript stabilizationELAV-like RNA-binding proteins
Repressive Chromatin MarksH3K9me3 nucleosomesTranscriptional quiescence in somatic cellsCEC-4/HP1 complexes

Chemical Compounds Mentioned:

  • ALEP-1 (Eliminated Protein 1, Ascaris lumbricoides)
  • α-actinin
  • LIM domain-containing proteins
  • PDZ domain-containing proteins
  • Ribosomal L12/L11 proteins

Properties

CAS Number

135847-83-5

Product Name

eliminated protein 1, A. lumbricoides

Molecular Formula

C46H72N8O13

Synonyms

eliminated protein 1, A. lumbricoides

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